Cas no 313379-18-9 (3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione)
3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-(2-aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-[(2-aminoethyl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-[(2-aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-[(2-aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione(SALTDATA: HCl)
- 3-(2-Amino-ethylsulfanyl)-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione
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- Inchi: InChI=1S/C13H16N2O3S/c1-18-10-4-2-9(3-5-10)15-12(16)8-11(13(15)17)19-7-6-14/h2-5,11H,6-8,14H2,1H3
- InChI Key: UPPLCWKFQXAGKI-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCN
Computed Properties
- Exact Mass: 280.08800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 97.93000
- LogP: 1.78430
3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM305669-5g |
3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
313379-18-9 | 95% | 5g |
$771 | 2021-08-18 | |
| Chemenu | CM305669-1g |
3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
313379-18-9 | 95% | 1g |
$305 | 2023-02-18 | |
| Chemenu | CM305669-5g |
3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
313379-18-9 | 95% | 5g |
$817 | 2023-02-18 |
3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Introduction to 3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (CAS No. 313379-18-9)
3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. This compound, identified by the CAS number 313379-18-9, belongs to a class of heterocyclic derivatives characterized by the presence of a pyrrolidine core, which is a privileged scaffold in drug discovery. The molecular structure incorporates several key functional groups, including a thioether linkage, an aminoethyl side chain, and a methoxy-substituted phenyl ring, which collectively contribute to its diverse chemical reactivity and biological profile.
The synthesis of 3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. The process typically begins with the condensation of appropriately substituted pyrrole derivatives with thiol-containing reagents, followed by functional group modifications to introduce the aminoethyl and methoxyphenyl moieties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve regioselective and stereoselective outcomes. These synthetic strategies underscore the compound's versatility as a building block for further derivatization and lead optimization.
From a biological perspective, 3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been investigated for its potential pharmacological effects across various disease models. The pyrrolidine core is known to exhibit bioisosterism with other heterocycles that are prevalent in bioactive molecules, suggesting that this compound may interact with biological targets in a manner similar to established drugs. Preliminary in vitro studies have demonstrated that derivatives of this scaffold exhibit modulatory activity on enzymes and receptors involved in inflammation, neurodegeneration, and metabolic disorders. These findings align with the broader trend in medicinal chemistry toward identifying novel therapeutic agents based on structurally diverse heterocyclic compounds.
Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries containing analogs of 3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, facilitating the identification of lead compounds with enhanced potency and selectivity. Molecular docking simulations have been particularly useful in predicting binding interactions between this compound and target proteins, such as kinases and transcription factors. The methoxyphenyl group, for instance, is predicted to engage in hydrophobic interactions and π-stacking with aromatic residues in protein binding pockets, while the thioether linkage may participate in hydrogen bonding or metal coordination. Such insights are critical for designing next-generation derivatives with improved pharmacokinetic profiles.
The role of 3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione as a scaffold for drug development has been further validated by its incorporation into clinical candidates targeting specific therapeutic areas. For example, researchers have explored its potential as an inhibitor of aberrant signaling pathways implicated in cancer progression. By modifying the aminoethyl side chain or introducing additional substituents at strategic positions within the pyrrolidine ring, it is possible to fine-tune the compound's activity against particular disease-related targets. Such structural modifications are guided by both experimental data and computational modeling efforts aimed at optimizing bioavailability and minimizing off-target effects.
The chemical diversity inherent in 3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione also makes it a valuable tool for exploring new chemical space. By systematically varying substituents on different parts of the molecule, chemists can generate libraries of analogs that exhibit distinct biological properties. This approach has been particularly successful in identifying compounds with novel mechanisms of action or improved pharmacological profiles compared to existing drugs. The thioether linkage provides a versatile handle for further derivatization via nucleophilic addition or oxidation reactions, allowing for the introduction of additional functional groups such as carboxylic acids or amides that may enhance solubility or binding affinity.
In conclusion,3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (CAS No. 313379-18-9) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. The combination of synthetic accessibility with tunable reactivity makes this compound an attractive scaffold for developing novel therapeutic agents addressing unmet medical needs. As computational methods continue to evolve alongside experimental techniques,3-((2-Aminoethyl)thio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione will likely remain at the forefront of drug discovery efforts aimed at improving human health outcomes through innovative molecular design.
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